2-Chloronaphthalene-d7
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Overview
Description
2-Chloronaphthalene-d7: is a deuterated form of 2-Chloronaphthalene, where seven hydrogen atoms are replaced with deuterium. This compound is primarily used as a stable isotope-labeled reagent in various scientific research applications. Its molecular formula is C10D7Cl, and it has a molecular weight of 169.66 g/mol .
Mechanism of Action
Target of Action
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
The mode of action of 2-Chloronaphthalene-d7 involves its interaction with its targets, leading to changes in the pharmacokinetic and metabolic profiles of drugs . The deuteration of the compound has gained attention because of its potential to affect these profiles .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its deuteration. Deuteration has the potential to affect the absorption, distribution, metabolism, and excretion (ADME) properties of drugs, impacting their bioavailability .
Result of Action
Its deuteration is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-Chloronaphthalene-d7 interacts with various enzymes and proteins involved in the metabolism of chlorinated aromatic compounds. For instance, cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics, can catalyze the hydroxylation of this compound. This interaction leads to the formation of hydroxylated metabolites, which can be further conjugated with glucuronic acid or sulfate by transferase enzymes, such as UDP-glucuronosyltransferase and sulfotransferase .
Cellular Effects
Exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms. This compound can also affect the expression of genes involved in xenobiotic metabolism, such as those encoding cytochrome P450 enzymes and phase II detoxification enzymes. Additionally, this compound may alter cellular metabolism by affecting the levels of key metabolites and intermediates in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound can bind to the active sites of cytochrome P450 enzymes, where it undergoes oxidative metabolism. This interaction leads to the formation of reactive intermediates, which can further react with cellular macromolecules, such as proteins and DNA, potentially causing cellular damage. Additionally, this compound can inhibit or activate specific enzymes involved in its metabolism, thereby influencing the overall metabolic flux and the formation of metabolites .
Temporal Effects in Laboratory Settings
Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in in vitro and in vivo models. These effects include sustained oxidative stress, alterations in gene expression, and changes in metabolic pathways. The stability of the deuterium label allows for the long-term tracking of the compound and its metabolites in biological systems .
Dosage Effects in Animal Models
Threshold effects have been observed in studies where the compound’s toxicity increases significantly beyond a certain dosage. These toxic effects are often associated with the accumulation of reactive metabolites and the induction of oxidative stress. The deuterium labeling allows for precise quantification of the compound and its metabolites in animal tissues, facilitating the study of dose-response relationships .
Metabolic Pathways
The deuterium labeling of this compound allows for the precise tracking of its metabolic fate, providing insights into the metabolic flux and the levels of key metabolites. This information is crucial for understanding the compound’s pharmacokinetics and its potential impact on metabolic pathways .
Transport and Distribution
Once inside the cells, this compound can bind to intracellular proteins, such as cytosolic binding proteins and enzymes, which facilitate its distribution to various cellular compartments. The deuterium labeling allows for the precise quantification of the compound’s distribution within tissues, providing insights into its localization and accumulation .
Subcellular Localization
In the endoplasmic reticulum, this compound can interact with cytochrome P450 enzymes, where it undergoes oxidative metabolism. In the mitochondria, the compound can induce oxidative stress and affect mitochondrial function. The deuterium labeling allows for the precise tracking of the compound’s subcellular localization, providing insights into its activity and function within different cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloronaphthalene-d7 typically involves the deuteration of 2-Chloronaphthalene. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient exchange of hydrogen atoms with deuterium. The production methods are optimized to achieve high purity and yield of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloronaphthalene-d7 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted naphthalenes with various functional groups.
Oxidation Reactions: Major products are naphthoquinones and other oxidized derivatives.
Reduction Reactions: The primary products are dihydro derivatives of this compound.
Scientific Research Applications
2-Chloronaphthalene-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of chlorinated naphthalenes in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of chlorinated compounds in the body.
Industry: Applied in environmental analysis to detect and quantify chlorinated pollutants in various matrices
Comparison with Similar Compounds
2-Chloronaphthalene: The non-deuterated form of 2-Chloronaphthalene, used in similar applications but lacks the distinct NMR signal provided by deuterium.
1-Chloronaphthalene: An isomer of 2-Chloronaphthalene with the chlorine atom at a different position, used in different chemical reactions and applications.
Polychlorinated Naphthalenes: A group of compounds with multiple chlorine atoms, used in environmental studies and as industrial chemicals
Uniqueness of 2-Chloronaphthalene-d7: The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it an invaluable tool in research applications where precise tracking and analysis of chlorinated naphthalenes are required .
Properties
IUPAC Name |
2-chloro-1,3,4,5,6,7,8-heptadeuterionaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/i1D,2D,3D,4D,5D,6D,7D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYGETOMCSJHJU-GSNKEKJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])Cl)[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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